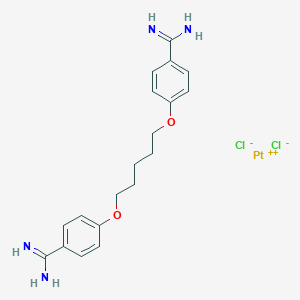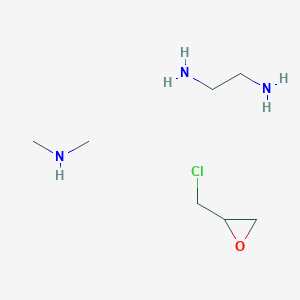
2-乙酰氨基-3-(3,4-二乙酰氧基苯基)-2-丙烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid involves chemical reactions designed to introduce specific functional groups, improving the molecule's stability and solubility. It is synthesized from derivatives of danshensu, a compound known for its bioactivity, aiming to increase its chemical stability and liposolubility. The process involves hydrolysis to release bioactive danshensu, highlighting the compound's potential for further chemical manipulation and application (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid has been elucidated through methods such as X-ray diffraction analysis. This technique provides detailed insights into the compound's crystal structure and stereochemistry, offering a basis for understanding its chemical behavior and interactions (Chen et al., 2016).
科学研究应用
环境修复
高级氧化工艺 (AOP) 用于降解抗性化合物,如对乙酰氨基酚 (ACT),其中研究探索了水性介质中 ACT 降解的动力学、机理和副产物。这些发现对增强 ACT 和类似化合物在环境中的降解具有影响,有助于生态系统保护 (Qutob 等,2022).
药理潜力
绿原酸 (CGA): 以其广泛的治疗作用而闻名,包括抗氧化、抗炎和保肝作用,CGA 被研究用于调节脂质和葡萄糖代谢的能力。它在治疗糖尿病和肥胖等代谢性疾病方面的潜力突出了酚类化合物的多种药理应用 (Naveed 等,2018).
肉桂酸衍生物: 作为传统和合成的抗肿瘤剂,肉桂酸衍生物由于其抗癌潜力而成为药物研究的重点。这些化合物的丰富药用传统突出了它们在治疗应用中的重要性 (De 等,2011).
生化研究
咖啡酸衍生物: 对咖啡酸 (CA) 衍生物的研究,包括它们的合成方法和抗氧化特性,有助于了解它们的生物活性。CA 衍生物以抗炎、抗肿瘤和抗菌活性而闻名,表明它们的潜在治疗应用范围广泛 (Armas-Ricard 等,2019).
酪醇和羟基酪醇: 这些酚类化合物存在于橄榄、橄榄油和葡萄酒中,具有抗氧化、抗炎、抗病毒和抗肿瘤特性。它们在牙科等医学领域的潜在应用突出了酚类化合物在健康中的多种治疗用途 (Ramos 等,2020).
安全和危害
Safety and hazard information for 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid can be found in its Safety Data Sheet (SDS). The SDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
作用机制
Target of Action
The primary targets of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid are currently unknown
Mode of Action
It has been used in proteomics research , suggesting it may interact with proteins to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it may influence protein synthesis or degradation pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid . .
生化分析
Biochemical Properties
2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins. The acetamido group in 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid can form hydrogen bonds with the active sites of proteases, leading to enzyme inhibition. Additionally, the diacetoxyphenyl moiety can interact with aromatic amino acids in proteins, further influencing the compound’s biochemical properties .
Cellular Effects
2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it can inhibit the activity of kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid involves its binding interactions with biomolecules. The acetamido group can form hydrogen bonds with the active sites of enzymes, leading to enzyme inhibition. Additionally, the diacetoxyphenyl moiety can interact with aromatic amino acids in proteins, further influencing the compound’s activity. These interactions can result in changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed in these studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions can ultimately influence the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of the compound are crucial for its activity and function .
Subcellular Localization
The subcellular localization of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .
属性
IUPAC Name |
2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7/c1-8(17)16-12(15(20)21)6-11-4-5-13(22-9(2)18)14(7-11)23-10(3)19/h4-7H,1-3H3,(H,16,17)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVHBSGWUAGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355861 |
Source


|
| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65329-03-5 |
Source


|
| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)









![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
